molecular formula C8H7N3O5 B8504063 4-Nitrophenyl carbamoylcarbamate CAS No. 58125-27-2

4-Nitrophenyl carbamoylcarbamate

Cat. No. B8504063
M. Wt: 225.16 g/mol
InChI Key: RYQPJEPACDMMMB-UHFFFAOYSA-N
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Patent
US04224442

Procedure details

To a mixture of 1.20 g. (20 mmole) of urea and 2.02 g. (10 mmole) of p-nitrophenyl chloroformate in a dry flask under nitrogen were added 10 ml. of dry acetonitrile. The reaction mixture momentarily became clear and then a precipitate formed. The mixture was stirred for 18 hours at room temperature and the precipitate was filtered, washed with water and dried under vacuum. The dried product was triturated with ether and redried to yield 1.0 g. of crystalline product.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl[C:6]([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)=[O:7]>C(#N)C>[C:2]([NH:4][C:6](=[O:7])[O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:15]([O-:17])=[O:16])=[CH:13][CH:14]=1)(=[O:3])[NH2:1]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 1.20 g
CUSTOM
Type
CUSTOM
Details
The reaction mixture momentarily became clear and then a precipitate formed
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The dried product was triturated with ether
CUSTOM
Type
CUSTOM
Details
redried
CUSTOM
Type
CUSTOM
Details
to yield 1.0 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(N)(=O)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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